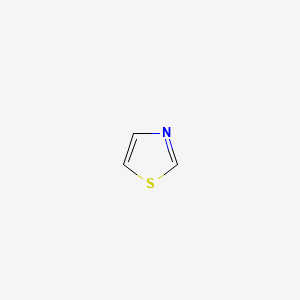

Thiazole

説明

特性

IUPAC Name |

1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWLAAWBMGSTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059776 | |

| Record name | Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992), Colorless or light yellow liquid with a foul characteristic odor; [Merck Index] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Liquid, Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.2 °F at 760 mmHg (NTP, 1992), 115.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992), Slightly soluble in water; Soluble in ether, Miscible at room temperature (in ethanol) | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1998 (NTP, 1992) - Denser than water; will sink, 1.198-1.202 | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

288-47-1 | |

| Record name | THIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320RCW8PEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Mechanism and Classical Approach

The Hantzsch synthesis, developed in 1887, remains the most widely used method for thiazole preparation. It involves the condensation of α-haloketones with thioamides or thioureas (Scheme 1). For example, chloroacetone reacts with thionicotinamide in the presence of triethylamine to yield 2-(3-pyridyl)thiazole derivatives. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-haloketone, followed by cyclization and elimination of hydrogen halide.

Key Advantages :

-

Broad substrate compatibility

-

High functional group tolerance

Limitations :

Modern Modifications

Recent advancements address these drawbacks:

-

Catalytic Systems : Triethylamine or PEG-400 improves yields to 70–96% by facilitating dehalogenation.

-

Solvent-Free Conditions : Microwave-assisted reactions reduce time from hours to minutes.

-

Enzymatic Catalysis : α-Amylase in ethanol enables one-pot multicomponent reactions at 40–45°C, achieving 65–83% yields.

Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

Reaction Pathway

This method converts α-aminonitriles into 5-aminothiazoles using carbon disulfide or isothiocyanates (Scheme 2). For instance, α-aminonitrile reacts with dithioacids under mild conditions to form 2-substituted-5-aminothiazoles.

Advantages :

-

Direct introduction of amino groups at C5

-

Mild reaction conditions (room temperature, aqueous media)

Challenges :

Hybrid Approaches

Combining Cook-Heilbron with Hantzsch cyclization allows the synthesis of trisubstituted thiazoles. For example, phenacyl bromide and 4,5-dihydropyrazole-1-carbothioamide yield antioxidant-active thiazole-pyrazoline hybrids with IC50 values as low as 6.2 μM.

Gabriel Synthesis: Solid-Phase Innovations

Traditional Methodology

Gabriel synthesis employs phosphorus pentasulfide (P2S5) to cyclize acylamino-carbonyl compounds (Scheme 3). A representative example is the conversion of 2-acylamidoketones to thiazoles using trifluoroacetic anhydride.

Strengths :

-

High regioselectivity

-

Compatible with solid-phase synthesis

Drawbacks :

-

Requires stoichiometric P2S5, generating toxic byproducts

Eco-Friendly Adaptations

Replacing P2S5 with biodegradable catalysts like montmorillonite K10 clay reduces environmental impact. Ethanol as a solvent under reflux achieves 85–90% yields for 4-methylthiazoles.

Thiocyanate-Based Cyclization: Rapid and Solvent-Free Routes

Base-Induced Cyclization

Active methylene isocyanides (e.g., tosylmethyl isocyanide) react with methyl arencarbodithioates in the presence of K2CO3 to form 4,5-disubstituted thiazoles (Scheme 4). This method avoids column chromatography, simplifying purification.

Conditions :

-

Solvent-free, 80–100°C

-

Reaction time: 1–2 hours

Yields : 75–92% for aryl-substituted derivatives.

Chemoenzymatic and Green Chemistry Approaches

Enzymatic Synthesis

α-Amylase from Aspergillus oryzae catalyzes one-pot reactions between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate in ethanol. This method achieves 70–80% yields at 40°C, offering a sustainable alternative to metal catalysts.

Microwave and Ultrasound Assistance

-

Microwave Irradiation : Reduces Hantzsch reaction time from 24 hours to 15 minutes with 90% yield.

-

Sonochemistry : Enhances mass transfer in Cook-Heilbron reactions, improving yields by 20%.

Advanced Methods for Substituted Thiazoles

Diazotization-Cycloaddition Sequences

2-Azidobenzo[d]thiazoles are synthesized via diazotization of benzo[d]thiazol-2-amine with HNO3/NaN3, followed by Cu-catalyzed cycloaddition with alkynes (Scheme 5). This method produces triazolobenzothiazoles in 51–83% yields.

Flow Chemistry Systems

Continuous-flow reactors enable large-scale synthesis of 2-aminothiazoles with 95% purity. Residence times of 5 minutes at 120°C outperform batch reactors by 30%.

Comparative Analysis of Thiazole Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch | EtOH, 60–80°C | 18–96 | Broad substrate scope | Toxic byproducts |

| Cook-Heilbron | H2O, RT | 50–70 | Mild conditions | Limited to aminonitriles |

| Gabriel | P2S5, reflux | 70–90 | Regioselective | Environmental hazards |

| Thiocyanate cyclization | Solvent-free, 80°C | 75–92 | Rapid, no purification | Requires base |

| Enzymatic | EtOH, 40°C | 70–80 | Sustainable | Narrow substrate range |

化学反応の分析

Electrophilic Aromatic Substitution

text[Image of bromination of 5-methylthiazole]

Deprotonation

Deprotonation of thiazoles can occur at the C2-H position using strong bases . The resulting negative charge at C2 is stabilized as an ylide. Hauser bases and organolithium compounds can react at this site, replacing the proton. 2-Lithiothiazoles can also be generated by metal-halogen exchange from 2-bromothiazole .

text[Image of deprotonation of thiazole at C2]

Oxidation

Oxidation of thiazoles at the nitrogen atom yields thiazole N-oxides . Various oxidizing agents can be used, including m-CPBA (meta-chloroperoxybenzoic acid) and hypofluorous acid . Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones . Thiazole N-oxides are useful in Palladium-catalyzed C-H arylations, directing reactivity to the 2-position and allowing reactions to occur under mild conditions .

text[Image of oxidation of thiazole at nitrogen to form N-oxide]

Cycloaddition Reactions

Thiazoles can participate in cycloaddition reactions, but generally require high temperatures due to their aromatic stabilization . Diels-Alder reactions with alkynes, followed by the extrusion of sulfur, can yield pyridine derivatives . In certain instances, milder reactions can occur with substituted thiazoles, such as 2-(dimethylamino)thiazole, reacting with dimethyl acetylenedicarboxylate (DMAD) to form pyridines through zwitterionic intermediates and complex ring transformations .

Thiazoles as Formyl Synthons

Thiazoles can be converted to aldehydes (R-CHO) through a series of reactions involving N-methylation with methyl iodide, organic reduction with sodium borohydride, and hydrolysis with Mercury(II) chloride in water .

科学的研究の応用

Pharmaceutical Applications

Thiazole derivatives have emerged as crucial components in drug development, exhibiting a wide range of biological activities. The following table summarizes key therapeutic areas where thiazole compounds have been extensively studied:

Antimicrobial Activity

Thiazole derivatives have demonstrated potent antimicrobial properties against a variety of pathogens. Research indicates that these compounds can effectively combat bacterial infections, fungi, and viruses. For instance, thiazole-based antibiotics have shown efficacy against resistant strains of bacteria .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, particularly in inhibiting the replication of viruses such as HIV. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have shown promising results in vitro against cancer cell lines and viral infections .

Anticancer Properties

Thiazole compounds are being investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Notably, certain derivatives have been found to target specific signaling pathways crucial for cancer progression . For example, SMVA-35 has shown significant effects on heart contractility without affecting heart rate, indicating potential cardiovascular benefits alongside anticancer activity .

Agricultural Applications

Thiazole compounds are also utilized in agriculture as fungicides and herbicides. Their ability to inhibit specific metabolic pathways in pests makes them effective agents for protecting crops from fungal infections and weed competition.

Material Science Applications

In material science, thiazole derivatives are used to synthesize polymers and other materials with unique properties. Their structural versatility allows for the development of materials with tailored functionalities for specific applications.

Case Study 1: Anticancer Potential

A study explored the synthesis and biological activity of novel thiazole derivatives against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research involving the synthesis of thiazole-based antibiotics revealed their effectiveness against multi-drug resistant bacterial strains. The study emphasized the need for continued exploration of thiazole derivatives as a source for new antimicrobial agents .

作用機序

The mechanism of action of thiazole varies depending on its application:

Anticancer Agents: Thiazole derivatives like tiazofurin inhibit enzymes involved in nucleotide synthesis, leading to cell cycle arrest and apoptosis.

Antimicrobial Agents: Thiazole-containing antibiotics disrupt bacterial cell wall synthesis or protein synthesis.

Anti-inflammatory Agents: Thiazole derivatives like meloxicam inhibit cyclooxygenase enzymes, reducing inflammation.

類似化合物との比較

Key Insights :

- Sulfur vs. Nitrogen/Oxygen : Thiazole’s sulfur atom provides distinct electronic and steric properties compared to imidazole (N) and oxazole (O). Sulfur’s lower electronegativity enhances thiazole’s π-electron density, favoring interactions like π-π stacking (e.g., with Trp286 in acetylcholinesterase) .

- Basicity : Imidazole and pyrazole are more basic than thiazole, enabling stronger hydrogen bonding in biological systems .

Antimicrobial Activity

- Thiazole : Exhibits potent activity against drug-resistant pathogens. For example, lead thiazole derivatives show MIC values of 1.3–5.6 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming mupirocin in some cases .

- Imidazole : Widely used in antifungals (e.g., ketoconazole) but less effective against Gram-positive bacteria compared to thiazole derivatives .

- Oxazole: Limited antimicrobial applications; primarily used in agrochemicals .

Anticancer Activity

Metabolic and Enzyme Modulation

- Thiazole : Thiazolidinediones (e.g., pioglitazone) are antidiabetic agents targeting PPAR-γ receptors .

- Imidazole : Used in antihistamines (e.g., cimetidine) due to histamine H₂ receptor antagonism .

Research Findings and Data Tables

Table 2: HOMO-LUMO Gaps of Selected Thiazole Derivatives

生物活性

Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of thiazole and its derivatives, supported by data tables and case studies from recent research findings.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A notable study synthesized various thiazole derivatives and evaluated their cytotoxic effects against cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer). The most active derivative demonstrated IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, outperforming the standard drug Staurosporine (IC50 of 6.77 µM and 8.4 µM, respectively) .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | IC50 (MCF-7) | IC50 (HepG2) | VEGFR-2 Inhibition IC50 |

|---|---|---|---|

| 4c | 2.57 µM | 7.26 µM | 0.15 µM |

| Staurosporine | 6.77 µM | 8.4 µM | 0.059 µM |

The mechanism of action involves the inhibition of VEGFR-2, a receptor that promotes tumor growth and angiogenesis, further confirming the potential of thiazole derivatives in cancer therapy .

2. Antimicrobial Activity

Thiazole compounds exhibit significant antimicrobial activity against various pathogens. A study reported that thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.0 to 61.2 μM .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.117 |

| Compound B | Escherichia coli | 1.0 |

| Compound C | Mycobacterium tuberculosis | 25 |

The amphiphilic nature of thiazole allows these compounds to penetrate bacterial membranes effectively, leading to cytoplasmic leakage and cell death .

3. Antioxidant Properties

Thiazole derivatives also display antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research has shown that certain thiazole compounds can significantly reduce erythrocyte hemolysis compared to standard ascorbic acid .

Table 3: Antioxidant Activity Comparison

| Compound | % Inhibition (Erythrocyte Hemolysis) |

|---|---|

| Thiazole Derivative X | 0.85% |

| Ascorbic Acid | Standard Reference |

The antioxidant mechanisms are attributed to the ability of thiazole derivatives to scavenge free radicals effectively .

4. Case Studies and Clinical Applications

Several case studies highlight the clinical relevance of thiazole derivatives:

- Anticancer Agents : A recent investigation into a series of thiazole-based compounds revealed their potential as effective anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

- Tuberculosis Treatment : Thiazole derivatives have been identified as effective against Mycobacterium tuberculosis, showing MIC values that suggest potential for development as new anti-TB drugs .

- Antimicrobial Research : Studies on pyrazolyl-thiazole derivatives demonstrated dual antimicrobial and antioxidant activities, indicating their potential as multifunctional therapeutic agents .

Q & A

Q. What are the standard synthetic routes for thiazole derivatives, and how do reaction conditions influence yield and purity?

Thiazole synthesis typically involves the Hantzsch thiazole synthesis, which combines α-halo ketones with thioamides. Gold-catalyzed cyclization of thioamides and alkynes is another method for generating substituted thiazoles . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical for minimizing byproducts. For example, gold-catalyzed reactions require inert atmospheres and precise stoichiometry to achieve >80% yields .

Q. How can HPLC and spectrophotometric methods be applied to characterize thiazole compounds?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for analyzing thiazole derivatives. For phosphorylated intermediates (e.g., thiazole phosphate 16), ion-pair chromatography improves resolution . Spectrophotometric quantification using chromogenic reagents (e.g., coupling with diazonium salts) enables rapid determination of thiazole concentration in reaction mixtures .

Q. What biological activities are commonly associated with thiazole derivatives?

Thiazoles exhibit broad bioactivity, including antimicrobial (e.g., anti-Candida), antiviral (e.g., anti-HIV-1, anti-HCV), and antidiabetic effects. The scaffold’s sulfur and nitrogen atoms enhance binding to biological targets like viral proteases or bacterial enzymes .

Advanced Research Questions

Q. How can contradictory data on thiazole cytotoxicity vs. therapeutic potential be resolved in drug discovery?

Structure-activity relationship (SAR) studies are essential. For instance, substituents at the 2- and 4-positions of the thiazole ring modulate toxicity: electron-withdrawing groups (e.g., -NO₂) often reduce cytotoxicity while retaining antiviral activity . In vitro assays (e.g., MTT tests on cancer cell lines) and in silico toxicity prediction tools (e.g., ProTox-II) help prioritize candidates .

Q. What experimental strategies validate the biosynthesis pathway of thiazole-containing natural products like thiamine?

Isotopic labeling (e.g., ¹³C-glucose tracing in Bacillus subtilis) and enzymatic assays with purified thiazole synthase are key. HPLC-MS analysis of reaction intermediates (e.g., dephosphorylated thiazole phosphate) confirms biosynthetic steps . Knockout strains lacking thiazole synthase genes further validate pathway components .

Q. How can thiazole derivatives be engineered to overcome antimicrobial resistance?

Hybridization with other pharmacophores (e.g., coupling thiazoles with triazoles or quinoxalines) enhances activity against resistant strains. For example, thiazole-triazole hybrids disrupt Staphylococcus aureus biofilm formation by targeting penicillin-binding proteins . Combinatorial libraries and high-throughput screening identify derivatives with lower MIC values (<1 µg/mL) .

Q. What computational methods improve the design of thiazole-based kinase inhibitors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding stability to kinase ATP pockets. Pharmacophore modeling prioritizes derivatives with optimal hydrogen-bonding (e.g., to hinge regions) and hydrophobic interactions. For example, thiazole-pyridine hybrids show nanomolar IC₅₀ values against EGFR mutants .

Methodological Considerations

Q. How do solvent polarity and pH affect thiazole ring stability during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in thiazole cyclization, while acidic conditions (pH <5) protonate nitrogen atoms, reducing ring aromaticity and increasing hydrolysis risk. Stability studies using UV-Vis spectroscopy (monitoring λmax shifts) guide optimal conditions .

Q. What techniques resolve structural ambiguities in thiazole derivatives (e.g., regioisomerism)?

X-ray crystallography provides unambiguous confirmation of regiochemistry. For unstable compounds, 2D NMR (e.g., NOESY, HMBC) identifies coupling patterns between thiazole protons and substituents. For example, HMBC correlations between C-2 and adjacent methyl groups distinguish 2,4- vs. 2,5-disubstituted thiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。